molecular formula C18H24N2O4S B2418634 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-(methylthio)phenyl)propanamide CAS No. 2034568-43-7

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-(methylthio)phenyl)propanamide

Cat. No. B2418634
CAS RN: 2034568-43-7
M. Wt: 364.46
InChI Key: DECVQFVDEGSVDH-UHFFFAOYSA-N
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Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-(methylthio)phenyl)propanamide is a useful research compound. Its molecular formula is C18H24N2O4S and its molecular weight is 364.46. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives have been synthesized and evaluated for their anticonvulsant activities. These compounds were designed as hybrid molecules, incorporating chemical fragments from clinically relevant antiepileptic drugs. Initial screenings in mice using various models of seizures demonstrated broad spectra of anticonvulsant activity for several compounds, with one showing particularly favorable anticonvulsant properties and safety profiles compared to model antiepileptic drugs (Kamiński et al., 2016).

Nootropic Activity

Research into N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-(methylthio)phenyl)propanamide derivatives has also extended into the investigation of their nootropic (cognitive-enhancing) effects. Early studies have explored the synthesis of these compounds and their potential as nootropic agents, although specific outcomes regarding efficacy were not detailed in the abstract provided (Valenta et al., 1994).

properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(4-methylsulfanylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S/c1-25-15-5-2-14(3-6-15)4-7-16(21)19-10-12-24-13-11-20-17(22)8-9-18(20)23/h2-3,5-6H,4,7-13H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECVQFVDEGSVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)NCCOCCN2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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